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Compound of Interest

Compound Name:
(-)-O-Desmethyl-N,N-bisdesmethyl

Tramadol

Cat. No.: B1140022 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tramadol metabolite, (-)-O-
Desmethyl-N,N-bisdesmethyl Tramadol, also known as (-)-N,N,O-Tridemethyltramadol. Due

to the limited availability of data for this specific metabolite, information on closely related

compounds is included for context and comparison.

Chemical Identification and Properties
(-)-O-Desmethyl-N,N-bisdesmethyl Tramadol is a tertiary metabolite of the centrally acting

analgesic, tramadol. It is formed through successive demethylation of the parent compound.

Nomenclature and CAS Number:

Systematic Name: 3-[(1S,2S)-2-(aminomethyl)-1-hydroxycyclohexyl]phenol

Common Names: (-)-O-Desmethyl-N,N-bisdesmethyl Tramadol, (-)-N,N,O-

Tridemethyltramadol, Tramadol Metabolite M4

CAS Number: There is ambiguity in publicly available databases for the specific (-)

enantiomer. The CAS number for the racemic mixture, (rel)-3-[(1R,2R)-2-(aminomethyl)-1-

hydroxycyclohexyl]phenol, is 185502-41-4. It is crucial for researchers to confirm the identity

and stereochemistry of their reference standards through analytical methods.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1140022?utm_src=pdf-interest
https://www.benchchem.com/product/b1140022?utm_src=pdf-body
https://www.benchchem.com/product/b1140022?utm_src=pdf-body
https://www.benchchem.com/product/b1140022?utm_src=pdf-body
https://www.benchchem.com/product/b1140022?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1140022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Physicochemical Properties:

Property Value

Molecular Formula C₁₃H₁₉NO₂

Molecular Weight 221.3 g/mol

Appearance White to off-white solid

Storage Temperature -20°C Freezer, under inert atmosphere

Solubility
Slightly soluble in Chloroform, DMSO, Ethyl

Acetate, Methanol

Metabolic Pathway of Tramadol
Tramadol undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450

(CYP) enzymes. The major pathways are O-demethylation (catalyzed by CYP2D6) to form O-

desmethyltramadol (M1), and N-demethylation (catalyzed by CYP3A4 and CYP2B6) to form N-

desmethyltramadol (M2).[1][2] The target compound, N,N,O-Tridemethyltramadol, is a

downstream metabolite.
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Metabolic pathway of Tramadol leading to the formation of its metabolites.

Pharmacological Data
The primary active metabolite of tramadol is (+)-O-desmethyltramadol ((+)-M1), which has a

much higher affinity for the µ-opioid receptor than the parent drug.[3][4] In contrast, (-)-O-
Desmethyl-N,N-bisdesmethyl Tramadol is considered to be pharmacologically inactive at the

µ-opioid receptor.
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Table 1: Affinity (Ki) of Tramadol and its Metabolites for the Human µ-Opioid Receptor[3][4]

Compound Affinity (Ki) [µM]

(+/-)-Tramadol 2.4

(+)-M1 (O-Desmethyltramadol) 0.0034

(-)-M1 (O-Desmethyltramadol) 0.240

(+/-)-M2 (N-Desmethyltramadol) > 10

(+/-)-M3 (N,N-Didesmethyltramadol) > 10

(+/-)-M4 (N,N,O-Tridemethyltramadol) > 10

(+/-)-M5 (N,O-Didesmethyltramadol) 0.100

Data presented as Ki (µM). A lower Ki value indicates a higher binding affinity.

Studies have shown that metabolites M2, M3, and M4 (N,N,O-Tridemethyltramadol) display

only weak affinity for the human µ-opioid receptor and have no stimulatory effect in [³⁵S]GTPγS

binding assays, indicating a lack of agonistic activity.[3][4]

Specific pharmacokinetic data, such as half-life, Cmax, and bioavailability for (-)-O-Desmethyl-
N,N-bisdesmethyl Tramadol, are not extensively reported in the scientific literature.

Experimental Protocols
Due to the limited literature on the specific synthesis of (-)-O-Desmethyl-N,N-bisdesmethyl
Tramadol, a detailed protocol for the synthesis of the primary active metabolite, O-

desmethyltramadol, is provided below as a reference. This is followed by a general analytical

protocol for the detection of tramadol and its metabolites.

Synthesis of O-Desmethyltramadol (Racemic)
This protocol is adapted from a patented industrial-scale synthesis method.

Workflow Diagram:
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Workflow for the synthesis of O-Desmethyltramadol.

Methodology:

Reaction Setup: To a suitable reaction flask, add commercially available Tramadol (e.g., 125

g), ethylene glycol (375 mL), polyethylene glycol-400 (0.5 g), and potassium hydroxide (175

g) under a nitrogen atmosphere.

Demethylation: Heat the reaction mixture under nitrogen, raising the temperature to 195-

200°C over a period of 3-4 hours. Maintain this temperature for 24 hours.

Work-up:

Cool the reaction mixture to approximately 50°C.

Dilute the mixture with water and extract with toluene to remove any unreacted tramadol.

Separate the aqueous layer and acidify it to a pH of 4.

Extract the acidified aqueous layer twice with dichloromethane.

Isolation and Purification:

Combine the dichloromethane extracts and concentrate them under reduced pressure.

Dry the resulting product at 75-80°C for 8 hours to yield crude O-Desmethyltramadol.
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Further purification can be achieved by converting the free base to a salt (e.g.,

hydrochloride salt) and recrystallizing from a suitable solvent like acetone to achieve high

purity (>99%).

Analytical Protocol: Quantification of Tramadol and
Metabolites in Urine by GC-MS
This protocol provides a general procedure for the simultaneous determination of tramadol and

its metabolites in a biological matrix.

Methodology:

Sample Preparation:

To 1 mL of urine, add an internal standard (e.g., Proadifen).

Perform a liquid-liquid extraction with an organic solvent like methyl-tert-butyl ether

(MTBE).

Vortex and centrifuge the sample.

Separate the organic layer and perform a back-extraction with 0.1 M hydrochloric acid.

Derivatization (if necessary): For GC-MS analysis, derivatization may be required to improve

the chromatographic properties of the analytes. This can be done by evaporating the acidic

extract to dryness and reacting the residue with a derivatizing agent (e.g., propionic

anhydride).

GC-MS Analysis:

Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate).

Inject an aliquot into the GC-MS system.

Gas Chromatography Conditions: Use a suitable capillary column (e.g., a 5% phenyl-

methylpolysiloxane column). Program the oven temperature to achieve separation of the

analytes.
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Mass Spectrometry Conditions: Operate the mass spectrometer in Selective Ion

Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions for each

analyte and the internal standard.

Quantification:

Generate a calibration curve using standards of known concentrations.

Calculate the concentration of each analyte in the samples by comparing the peak area

ratios of the analyte to the internal standard against the calibration curve.

Conclusion
(-)-O-Desmethyl-N,N-bisdesmethyl Tramadol is a tertiary, minor metabolite of tramadol.

Current pharmacological data indicates that it has a very low affinity for the µ-opioid receptor

and lacks opioid agonist activity. Detailed pharmacokinetic and synthetic data for this specific

metabolite are scarce in the scientific literature. Researchers studying the complete metabolic

profile of tramadol should consider this metabolite, although its contribution to the overall

pharmacological effect of tramadol is likely negligible. The provided protocols for the synthesis

of a major metabolite and for analytical determination offer a starting point for further

investigation into the properties and behavior of tramadol's full range of metabolic products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Pharmacokinetics of tramadol and metabolites O-desmethyltramadol and N-
desmethyltramadol in adult horses - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Frontiers | Different Pharmacokinetics of Tramadol, O-Demethyltramadol and N-
Demethyltramadol in Postoperative Surgical Patients From Those Observed in Medical
Patients [frontiersin.org]

3. go.drugbank.com [go.drugbank.com]

4. semanticscholar.org [semanticscholar.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1140022?utm_src=pdf-body
https://www.benchchem.com/product/b1140022?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/21728858/
https://pubmed.ncbi.nlm.nih.gov/21728858/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.656748/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.656748/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.656748/full
https://go.drugbank.com/articles/A4266
https://www.semanticscholar.org/paper/Affinity%2C-potency-and-efficacy-of-tramadol-and-its-Gillen-Haurand/68dfa575bfaa01cf2f4ba23754ad868b09323ff3
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1140022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Technical Guide: (-)-O-Desmethyl-N,N-bisdesmethyl
Tramadol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1140022#cas-number-for-o-desmethyl-n-n-
bisdesmethyl-tramadol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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